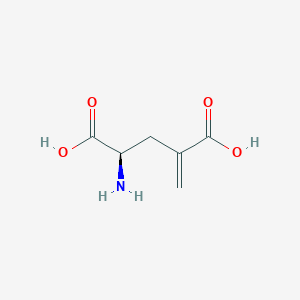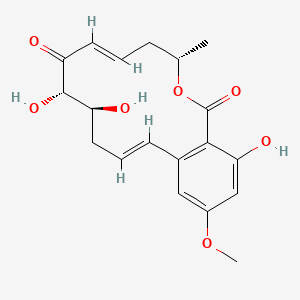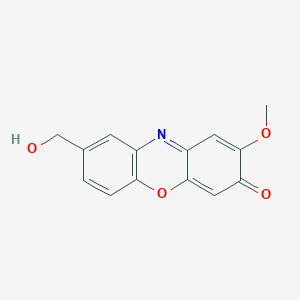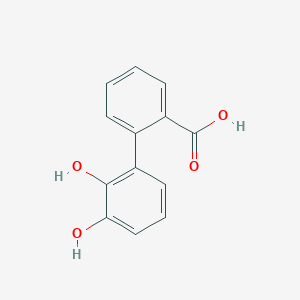
4-methylene-D-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylene-D-glutamic acid is a 4-methyleneglutamic acid and a D-alpha-amino acid. It is an enantiomer of a 4-methylene-L-glutamic acid.
科学的研究の応用
Synthesis and Characterization
- Powell and Dekker (1981) detailed a synthesis method for 4-methylene-DL-glutamic acid, emphasizing its physical and chemical properties, which are identical to the naturally occurring L-isomer. This synthesis process is significant for obtaining gram quantities of the compound for further research applications (Powell & Dekker, 1981).
Neuroexcitatory Applications
- Receveur, Roumestant, and Viallefont (1995) explored the synthesis of 4-methylene glutamic acid and its action on glutamate metabotropic receptors, highlighting its potency in producing IPs similar to L-Glu. This research underscores the potential neuroexcitatory applications of 4-methylene-D-glutamic acid (Receveur et al., 1995).
Conformational Analysis in Glutamate Receptors
- Todeschi et al. (1996, 1997) conducted conformational analyses using NMR spectroscopy and molecular modeling on analogues of glutamic acid, including this compound. These studies are crucial for understanding the interactions of these compounds with different glutamate receptors in the central nervous system (Todeschi et al., 1996), (Todeschi et al., 1997).
Medical and Biotechnological Applications
- Shah and Khan (2020) discussed the role of 4-carboxyglutamate, a modification of glutamic acid, in blood coagulation and its association with various diseases. This study highlights the need for computational models to predict occurrences of such modifications, potentially including derivatives like this compound (Shah & Khan, 2020).
Glutamate as a Neurotransmitter
- Meldrum (2000) reviewed the role of glutamate, the precursor of this compound, as a principal neurotransmitter in the brain. Understanding the functions and pathological implications of glutamate provides context for the potential applications of its derivatives in neurology and psychiatry (Meldrum, 2000).
Potential in Neuroscience and Neuropharmacology
- The research on glutamic acid analogues, including this compound, has implications in neuroscience and neuropharmacology, particularly in understanding and modulating glutamate receptors in the central nervous system, as discussed in various studies (Todeschi et al., 1996, 1997; Zhou et al., 1997; Gegelashvili & Schousboe, 1997) (Zhou et al., 1997), (Gegelashvili & Schousboe, 1997).
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
(2R)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChIキー |
RCCMXKJGURLWPB-SCSAIBSYSA-N |
異性体SMILES |
C=C(C[C@H](C(=O)O)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
正規SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)

![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)



![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)




![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)